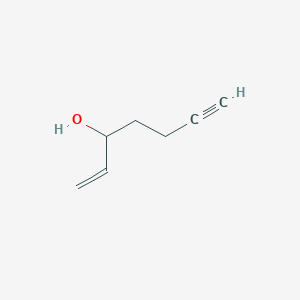
Hept-1-EN-6-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-1-EN-6-YN-3-OL can be synthesized through a multi-step process involving various reagents and catalysts. One common method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction. This process allows for the efficient synthesis of C-7 substituted hept-2-en-6-yn-1-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the compound. Common solvents used in the synthesis include chloroform, dichloromethane, and methanol .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-1-EN-6-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .
Applications De Recherche Scientifique
Hept-1-EN-6-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its distinct odor properties
Mécanisme D'action
The mechanism of action of Hept-1-EN-6-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s enyne structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Hept-1-EN-6-YN-3-OL can be compared with other similar compounds such as:
Hept-1-yn-3-ol: Another enyne with similar reactivity but different substitution patterns.
Hept-2-en-6-yn-1-ol: A compound with a similar structure but different positioning of the double and triple bonds.
6-Heptyn-1-ol: A related compound used in organic synthesis with different functional group placement.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
71570-89-3 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2 |
Clé InChI |
QFXQOFFAIPZOSD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


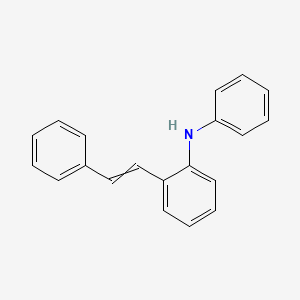
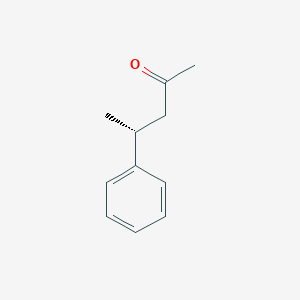
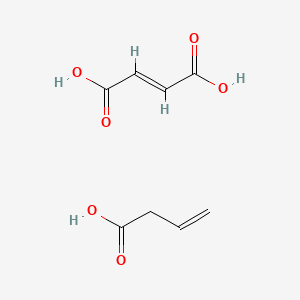
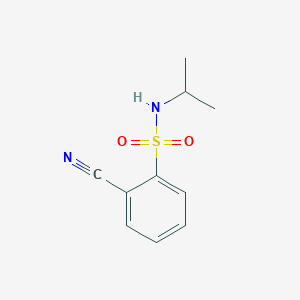
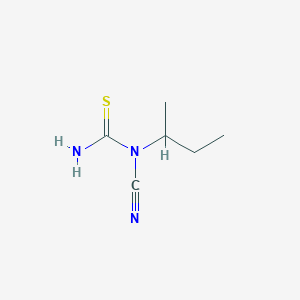
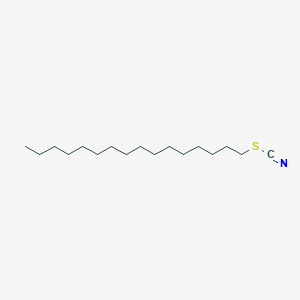
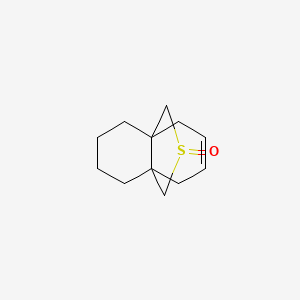
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

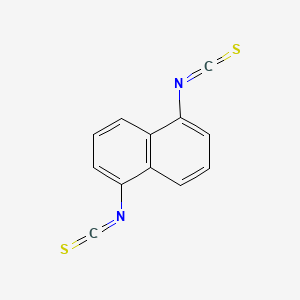

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
